8-bromo-4-chloro-2-(chloromethyl)quinoline
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Overview
Description
8-Bromo-4-chloro-2-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of bromine, chlorine, and chloromethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-chloro-2-(chloromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)quinoline using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product . The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-2-(chloromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydrogenated quinoline derivatives.
Scientific Research Applications
8-Bromo-4-chloro-2-(chloromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-4-chloro-2-(chloromethyl)quinoline involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to form covalent bonds with biological macromolecules such as proteins and nucleic acids . This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4-chloro-2-methylquinoline: Similar in structure but with a methyl group instead of a chloromethyl group.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains trifluoromethyl groups instead of bromine and chloromethyl groups.
Uniqueness
8-Bromo-4-chloro-2-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications .
Properties
CAS No. |
2758002-11-6 |
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Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
291 |
Purity |
95 |
Origin of Product |
United States |
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